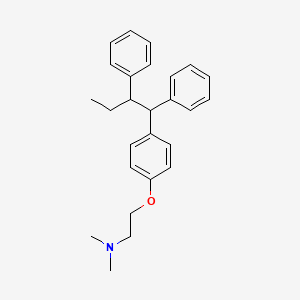![molecular formula C18H24N2O3S B1228019 1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone](/img/structure/B1228019.png)
1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone, as part of the thiazolidinyl and related compounds, has been a subject of various synthesis and reactivity studies. For instance, it's been noted for its reactivity towards different reagents to produce various derivatives. One study explored the synthesis of derivatives by reacting 2-ethoxy carbonyl methylene thiazol-4-one with acetophenone to form ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, which further reacts with aromatic aldehydes, cyanomethylene reagents, aromatic aldehydes, phenylisothiocyanate, elemental sulfur, and aromatic amines, leading to the formation of arylidene, pyridine, thiophene, and anilide derivatives (Wardkhan et al., 2008). Another study investigated the reactions of [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone with various nucleophiles, leading to the formation of compounds with potential antiviral properties (Sayed & Ali, 2007).
Antimicrobial Activity
Thiazolidinyl derivatives have been explored for their antimicrobial activities. Some newly synthesized derivatives were tested for in vitro antimicrobial activity against bacterial isolates, such as Escherichia coli and Xanthomonas citri, and for antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. This indicates a potential application of these compounds in developing antimicrobial agents (Wardkhan et al., 2008). Another study synthesized a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from a compound with a 4-methoxyphenyl group, and screened them for antimicrobial activity (El‐Kazak & Ibrahim, 2013).
Structural and Crystallographic Studies
Structural and crystallographic studies have been conducted on compounds related to 1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone. For example, X-ray powder diffraction data for a compound used as an intermediate in the synthesis of the anticoagulant apixaban were reported, providing valuable information on its crystalline structure (Wang et al., 2017).
Propiedades
Nombre del producto |
1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone |
|---|---|
Fórmula molecular |
C18H24N2O3S |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
1-[2-(4-methoxyphenyl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one |
InChI |
InChI=1S/C18H24N2O3S/c1-3-16(21)20-15(17(22)19-10-4-5-11-19)12-24-18(20)13-6-8-14(23-2)9-7-13/h6-9,15,18H,3-5,10-12H2,1-2H3 |
Clave InChI |
JUACLZGFRHBDOD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1C(CSC1C2=CC=C(C=C2)OC)C(=O)N3CCCC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



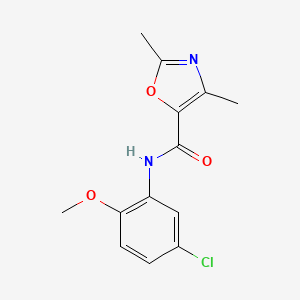
![N-(2-furanylmethyl)-3-[3-[(4-methoxyphenyl)methyl]-2-imidazo[4,5-b]pyridinyl]propanamide](/img/structure/B1227940.png)
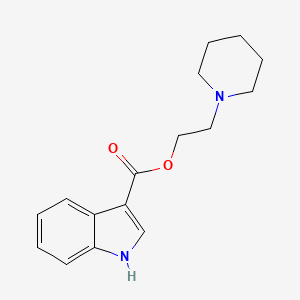
![2-amino-7,7-dimethyl-5-oxo-4-[1-phenyl-3-(4-propan-2-ylphenyl)-4-pyrazolyl]-6,8-dihydro-4H-1-benzopyran-3-carbonitrile](/img/structure/B1227943.png)
![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)
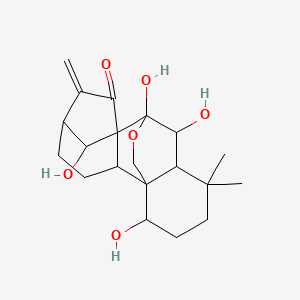
![6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine](/img/structure/B1227947.png)
![1-Ethyl-3-[[2-[(1-methyl-2-benzimidazolyl)thio]-1-oxoethyl]amino]thiourea](/img/structure/B1227950.png)
![7-[2-Oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B1227952.png)
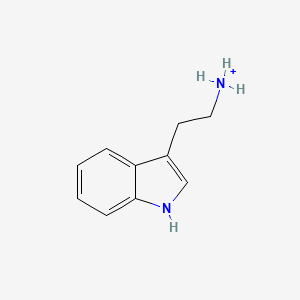
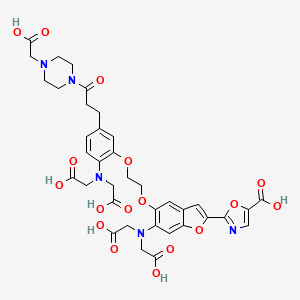
![4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B1227957.png)

